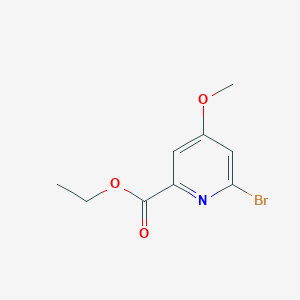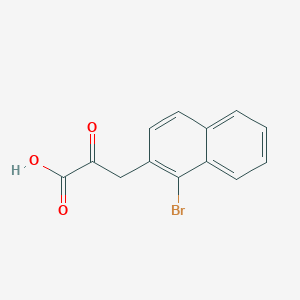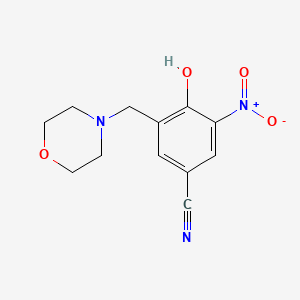
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzonitriles It features a hydroxy group, a morpholinomethyl group, and a nitro group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an active hydrogen compound, an aldehyde, and an amine. In this case, the starting materials might include 4-hydroxy-3-nitrobenzonitrile, formaldehyde, and morpholine. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions to facilitate the formation of the Mannich base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: 4-Oxo-3-(morpholinomethyl)-5-nitrobenzonitrile
Reduction: 4-Hydroxy-3-(morpholinomethyl)-5-aminobenzonitrile
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile depends on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-3-(morpholinomethyl)benzoic acid
- 4-Hydroxy-3-(morpholinomethyl)benzaldehyde
- 4-Hydroxy-3-(morpholinomethyl)acetophenone
Uniqueness
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a morpholinomethyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H13N3O4 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC 名称 |
4-hydroxy-3-(morpholin-4-ylmethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O4/c13-7-9-5-10(8-14-1-3-19-4-2-14)12(16)11(6-9)15(17)18/h5-6,16H,1-4,8H2 |
InChI 键 |
FDZRHPJNCJZRCW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C(=CC(=C2)C#N)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


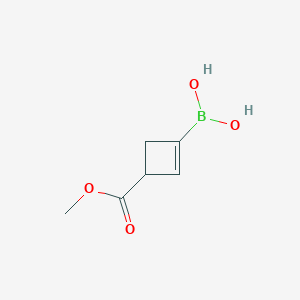
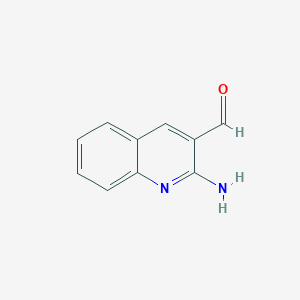
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)
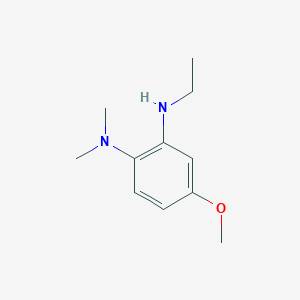

![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)
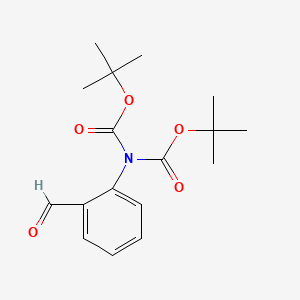

![[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13676766.png)
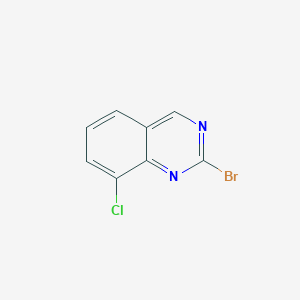
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
